Spiro[5.5]undecane-3-carboxylic acid (CAS 18244-47-8) is a highly rigid, sp3-rich bicyclic building block featuring two perpendicular cyclohexane rings joined at a single spiro carbon. With an Fsp3 fraction of 0.92, it serves as a premier non-planar bioisostere for aromatic and monocyclic carboxylic acids [1]. Its unique three-dimensional architecture disrupts crystal lattice packing, thereby enhancing aqueous solubility, while providing robust metabolic stability and distinct hydrophobic bulk for structure-based drug design and advanced materials synthesis [2]. Procurement of this specific scaffold is driven by the need to optimize physicochemical properties in late-stage chemical development where planar molecules fail.
Substituting Spiro[5.5]undecane-3-carboxylic acid with planar analogs like phenylacetic acid or monocyclic equivalents like cyclohexanecarboxylic acid fundamentally alters the spatial trajectory of the attached pharmacophore . Planar aromatics are highly susceptible to π-π stacking, leading to poor aqueous solubility and rapid Phase I metabolic clearance via CYP450 oxidation [1]. Conversely, monocyclic analogs lack the necessary three-dimensional hydrophobic bulk to fully occupy complex binding pockets, resulting in reduced target affinity and selectivity [2]. Procurement of the exact spiro[5.5]undecane scaffold is critical when optimizing for high Fsp3 character, prolonged biological half-life, and superior physicochemical properties in lead optimization workflows.
The perpendicular orientation of the two cyclohexane rings in Spiro[5.5]undecane-3-carboxylic acid effectively prevents the π-π stacking and dense crystal packing characteristic of planar aromatics like phenylacetic acid [1]. This structural rigidity and high Fsp3 character (0.92) lead to a significant reduction in crystal lattice energy, which directly translates to enhanced aqueous solubility [2].
| Evidence Dimension | Structural Saturation and Solubility Potential |
| Target Compound Data | Fsp3 = 0.92 (highly saturated, perpendicular 3D structure) |
| Comparator Or Baseline | Phenylacetic acid (Fsp3 = 0.12, planar aromatic) |
| Quantified Difference | 80% higher sp3 character, eliminating π-π stacking liabilities |
| Conditions | Physicochemical property modeling and structural analysis |
Enhanced aqueous solubility simplifies formulation workflows and improves the bioavailability of downstream active pharmaceutical ingredients.
Spirocyclic scaffolds, including the spiro[5.5]undecane core, exhibit robust metabolic stability compared to their planar aromatic counterparts. In comparative pharmacokinetic studies, optimized spiro[5.5]undecane derivatives demonstrated mouse liver microsome (MLM) half-lives exceeding 120 minutes, whereas structurally similar planar aromatics underwent rapid oxidative clearance[1]. The lack of aromatic C-H bonds susceptible to rapid CYP450-mediated oxidation provides a distinct advantage in extending biological half-life [2].
| Evidence Dimension | Phase I Metabolic Clearance (MLM half-life) |
| Target Compound Data | Half-life > 120 minutes for spiro[5.5]undecane derivatives |
| Comparator Or Baseline | Rapid clearance (< 30 minutes) typical for planar aromatic analogs |
| Quantified Difference | Greater than 4-fold extension in microsomal half-life |
| Conditions | In vitro Mouse Liver Microsome (MLM) stability assays |
Reduced metabolic clearance increases the biological half-life of downstream products, which is critical for reducing dosing frequency in therapeutic applications.
The spiro[5.5]undecane core provides a rigid, dual-ring hydrophobic volume that occupies deep binding pockets more effectively than monocyclic analogs like cyclohexanecarboxylic acid [1]. This increased 3D spatial coverage allows for more points of contact within complex protein pockets, significantly enhancing target selectivity (e.g., in opioid receptor and GGTase I antagonists) compared to less bulky or flat alternatives [2].
| Evidence Dimension | Hydrophobic Spatial Coverage |
| Target Compound Data | Bicyclic perpendicular volume (11-carbon core) |
| Comparator Or Baseline | Cyclohexanecarboxylic acid (6-carbon monocyclic core) |
| Quantified Difference | Nearly double the hydrophobic carbon volume with rigid 3D projection |
| Conditions | Receptor binding pocket spatial modeling |
Ensures precise spatial positioning and maximum hydrophobic contact for high-affinity target engagement in medicinal chemistry.
Due to its high Fsp3 character and lack of π-π stacking, this compound is an ideal precursor for replacing problematic aromatic rings in drug candidates. It directly addresses issues of poor aqueous solubility and rapid metabolic clearance, making it a critical building block in late-stage lead optimization .
The rigid, three-dimensional hydrophobic bulk of the spiro[5.5]undecane core makes it perfectly suited for developing selective antagonists for complex targets, such as opioid receptors or soluble epoxide hydrolase (sEH), where monocyclic analogs lack sufficient steric engagement[1].
In materials science, incorporating the spiro[5.5]undecane framework into polymers or anion exchange membranes improves flexibility, stress distribution, and solubility without sacrificing thermal stability, outperforming traditional planar monomeric units [2].